N-(potassiooxy)benzamide, N-hydroxybenzamide

Lossen rearrangement solid-state stability alkali metal hydroxamates

CAS 218462-70-5, formally named N-(potassiooxy)benzamide, N-hydroxybenzamide, is the potassium hydrogen bis(benzohydroxamate) acid salt with molecular formula C14H13KN2O4 (MW 312.36). Its SMILES notation—O=C(NO)c1ccccc1.O=C(N[O-])c1ccccc1.[K+]—reveals a 1:1:1 adduct of neutral benzohydroxamic acid, its deprotonated benzohydroxamate anion, and a potassium cation.

Molecular Formula C14H13KN2O4
Molecular Weight 312.366
CAS No. 218462-70-5
Cat. No. B2898575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(potassiooxy)benzamide, N-hydroxybenzamide
CAS218462-70-5
Molecular FormulaC14H13KN2O4
Molecular Weight312.366
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NO.C1=CC=C(C=C1)C(=O)N[O-].[K+]
InChIInChI=1S/C7H7NO2.C7H6NO2.K/c2*9-7(8-10)6-4-2-1-3-5-6;/h1-5,10H,(H,8,9);1-5H,(H-,8,9,10);/q;-1;+1
InChIKeyAOBRUMWJSGMZID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Potassiooxy)benzamide (CAS 218462-70-5): Structural Identity and Procurement Baseline for the Potassium Hydrogen Bis(benzohydroxamate) Acid Salt


CAS 218462-70-5, formally named N-(potassiooxy)benzamide, N-hydroxybenzamide, is the potassium hydrogen bis(benzohydroxamate) acid salt with molecular formula C14H13KN2O4 (MW 312.36) . Its SMILES notation—O=C(NO)c1ccccc1.O=C(N[O-])c1ccccc1.[K+]—reveals a 1:1:1 adduct of neutral benzohydroxamic acid, its deprotonated benzohydroxamate anion, and a potassium cation . This compound belongs to the benzohydroxamic acid class of histone deacetylase (HDAC) inhibitors and metal-chelating agents, but its acid salt structure fundamentally distinguishes it from both the free acid (benzohydroxamic acid, CAS 495-18-1) and the historically misassigned 'normal' potassium salt (CAS 32685-16-8) [1][2]. X-ray crystallography confirms the acid salt crystallizes in the monoclinic C2/c space group with unit cell parameters a = 32.982(3), b = 5.0784(5), c = 8.2664(4) Å, β = 104.041(7)°, and a calculated density of 1.545 g/cm³ [2].

Why Generic Substitution of N-(Potassiooxy)benzamide (CAS 218462-70-5) with the Free Acid or Assumed 'Normal' Salt Fails: The Acid Salt Stability Imperative


Substituting CAS 218462-70-5 with the free benzohydroxamic acid (CAS 495-18-1) or the historically assumed 'normal' potassium benzohydroxamate (CAS 32685-16-8) is scientifically unsound because the 'normal' neutral salt does not exist as an isolable solid-state entity [1]. Numerous attempts to prepare neutral potassium benzohydroxamate (C6H5CONHOK) have been unsuccessful; either the acid salt KH(C6H5CONHO)2 was obtained, or Lossen rearrangement occurred under mild conditions, yielding N,N′-diphenylurea with up to 88% yield at room temperature [1]. The acid salt's unique stability is conferred by an eight-oxygen coordination sphere around the potassium cation and a remarkably short intermolecular OH⋯ON hydrogen bond (O⋯O distance = 245 pm) that is significantly stronger than the corresponding bond in free benzohydroxamic acid (258 pm) [2][3]. Procuring the free acid instead introduces fundamentally different solid-state properties, aqueous solubility behavior (22 g/L at 6°C for the free acid versus high water solubility for the potassium acid salt), and potential instability under basic conditions . These differences carry direct consequences for experimental reproducibility in HDAC inhibition assays, metal chelation studies, and any application requiring a well-defined, stable hydroxamate source.

N-(Potassiooxy)benzamide (CAS 218462-70-5): Quantitative Product-Specific Differentiation Evidence Against Key Comparators


Acid Salt vs. Neutral Salt: Exclusive Isolability and Resistance to Lossen Rearrangement at Room Temperature

CAS 218462-70-5 (potassium hydrogen bis(benzohydroxamate), KH(C6H5CONHO)2) is the only isolable solid-state form of potassium benzohydroxamate. Direct attempts to prepare the neutral salt C6H5CONHOK—historically assigned CAS 32685-16-8—invariably failed: either the acid salt 5a was obtained or Lossen rearrangement occurred, yielding N,N′-diphenylurea [1]. The rearrangement proceeds with up to 88% yield at room temperature, conditions described as uniquely mild for this class of transformation [1]. By contrast, free benzohydroxamic acid requires boiling in dioxan for 24 hours to undergo analogous rearrangement [1]. The acid salt's stability is structurally rationalized by eight-oxygen coordination around the potassium cation, engaging both carbonyl and hydroxylamino oxygens from the benzohydroxamate framework [1].

Lossen rearrangement solid-state stability alkali metal hydroxamates acid salt structure

Hydrogen Bond Strength: 245 pm O⋯O Distance in the Potassium Acid Salt versus 258 pm in Free Benzohydroxamic Acid

X-ray diffraction analysis reveals that the potassium acid salt (CAS 218462-70-5) possesses a significantly shorter OH⋯ON hydrogen bond (O⋯O distance = 245 pm) compared to the corresponding intermolecular hydrogen bond in crystalline free benzohydroxamic acid (258 pm) [1]. This 13 pm contraction represents a ~5% shortening of the hydrogen bond, indicative of a substantially stronger electrostatic interaction in the acid salt. The consequence is that the characteristic ν(OH) absorption band, observed at 2730 cm⁻¹ in free benzohydroxamic acid, is shifted into the crowded 1600–700 cm⁻¹ region in the potassium acid salt, which historically led to erroneous structural assignments [1]. The stronger hydrogen bond contributes directly to the enhanced solid-state stability and higher density (Dc = 1.545 g/cm³ for the K salt vs. typical values of ~1.3 g/cm³ for the free acid) [1][2].

hydrogen bonding crystal engineering solid-state stability X-ray diffraction

HDAC6 Inhibitory Potency: Benzohydroxamic Acid Pharmacophore Delivers IC50 = 115 nM Against HDAC6

The benzohydroxamic acid pharmacophore present in CAS 218462-70-5 is a validated zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in HDAC enzymes. BindingDB data for benzohydroxamic acid (the free acid form of the pharmacophore) shows IC50 = 115 nM against HDAC6 in a fluorescence-based assay with 60-minute incubation at room temperature [1]. In a separate assay using recombinant human full-length N-terminal GST-tagged HDAC6 expressed in Sf9 insect cells with Fluor de Lys substrate, the IC50 was 1,340 nM [1]. By comparison, the FDA-approved pan-HDAC inhibitor vorinostat (SAHA) exhibits IC50 < 86 nM against HDAC6 but with broader isoform promiscuity, while the selective HDAC6 inhibitor tubastatin A achieves IC50 = 15 nM with >1000-fold selectivity over other isoforms except HDAC8 [2]. The potassium acid salt form provides the hydroxamate ZBG in a water-soluble, stable solid matrix, facilitating accurate solution preparation for dose-response studies .

HDAC6 inhibition histone deacetylase epigenetics zinc-binding group

Aqueous Solubility Advantage: Potassium Acid Salt Provides High Water Solubility versus 22 g/L (6°C) Limited Solubility of Free Benzohydroxamic Acid

The potassium acid salt (CAS 218462-70-5) exhibits high water solubility, a direct consequence of its ionic character and the eight-oxygen coordination sphere surrounding the potassium cation that enhances hydrophilicity [1]. In contrast, the free benzohydroxamic acid (CAS 495-18-1) has a documented water solubility of only 22 g/L at 6°C (approximately 160 mM), requiring 1 M NaOH to achieve concentrations of 50 mg/mL . The free acid is described as 'slightly soluble in water' and its solubility is strongly temperature-dependent . While a precise mg/mL value for the potassium acid salt at 25°C is not reported in peer-reviewed literature, multiple vendor technical datasheets consistently describe it as 'soluble in water' and 'highly soluble in water,' in contrast to the free acid's limited solubility . This solubility differential is critical for biochemical assays requiring millimolar stock concentrations without organic co-solvents that may interfere with enzyme activity.

aqueous solubility formulation assay preparation salt form

Urease Inhibition: Benzohydroxamic Acid Pharmacophore Demonstrates I50 = 2.5 × 10⁻⁵ M Against Bacterial Urease

Beyond HDAC inhibition, the benzohydroxamic acid pharmacophore present in CAS 218462-70-5 is a well-characterized urease inhibitor. Benzohydroxamic acid (BHA) inhibits Proteus vulgaris urease with I50 = 2.5 × 10⁻⁵ M (25 µM) and exhibits even greater potency against plant urease with I50 = 3.8 × 10⁻⁷ M (0.38 µM) [1]. In a comparative study, BHA inhibited urease with an IC50 of 0.5 µg/mL (≈3.6 µM), demonstrating substantially greater potency than the anti-ulcer drug ecabet sodium (IC50 = 2.1 mg/mL) [2]. This urease inhibitory activity is mechanistically distinct from HDAC inhibition: it proceeds via chelation of the dinuclear nickel center in the urease active site rather than the mononuclear zinc center in HDACs. The potassium acid salt form offers advantages for urease inhibition studies by providing the active hydroxamate ligand in a water-soluble format that does not require pre-dissolution in organic solvent or alkali .

urease inhibition antibacterial Helicobacter pylori nickel chelation

N-(Potassiooxy)benzamide (CAS 218462-70-5): Best Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


HDAC6 Inhibitor Reference Standard and SAR Scaffold in Epigenetics Research

CAS 218462-70-5 serves as a structurally authenticated, water-soluble source of the benzohydroxamic acid zinc-binding group (ZBG) for HDAC inhibitor development. With the parent pharmacophore exhibiting HDAC6 IC50 = 115 nM, researchers can use this compound as a minimal-scaffold reference inhibitor for benchmarking novel HDAC6-selective compounds in fluorescence-based deacetylase assays . The acid salt's high aqueous solubility eliminates the need for DMSO or alkaline dissolution (required for the free acid at 50 mg/mL in 1 M NaOH), enabling direct preparation of inhibitor stocks in assay-compatible buffers [1]. This is particularly valuable for high-throughput screening campaigns where organic co-solvent concentrations must be minimized to avoid false positives from solvent-induced enzyme denaturation.

Urease Inhibition Studies for Anti-Infective Drug Discovery

The benzohydroxamic acid pharmacophore delivered by CAS 218462-70-5 potently inhibits bacterial urease (I50 = 25 µM against P. vulgaris) and plant urease (I50 = 0.38 µM) via dinuclear nickel chelation . This dual HDAC/urease inhibitory profile makes the compound a versatile tool for investigating metalloenzyme inhibition mechanisms, particularly in Helicobacter pylori survival studies where urease activity is essential for gastric colonization. The potassium acid salt's water solubility facilitates direct addition to bacterial culture media at physiologically relevant concentrations without organic solvent interference, a practical advantage over the free acid which requires alkaline pre-dissolution [1].

Metal Chelation and Coordination Chemistry: Synthesis of Transition Metal Complexes

The N-oxidobenzamide moiety in CAS 218462-70-5 functions as a powerful bidentate O,O′-chelating ligand for transition metal ions. Potassium N-oxidobenzamide derivatives have been employed as ligand precursors for synthesizing Cu(II) and Cd(II) complexes characterized by IR spectroscopy, electronic spectra, melting point determination, and conductivity measurements . The acid salt's eight-oxygen potassium coordination environment pre-organizes the ligand geometry for metal exchange reactions, potentially facilitating cleaner complex formation compared to using the free acid, which may require additional base for deprotonation. This application is relevant for researchers developing metal-based therapeutics, MRI contrast agents, or studying metalloprotein active site models.

Industrial Mineral Processing: Benzohydroxamic Acid Source for Metal Extraction

Benzohydroxamic acid and its salts are employed as chelating collectors in mineral flotation for the extraction of iron, vanadium, uranium, and rare earth elements . CAS 218462-70-5, as a stable, water-soluble potassium acid salt, offers practical handling advantages over the free acid in industrial beneficiation workflows: direct aqueous dissolution without pH adjustment, consistent stoichiometry (eliminating variability from the hygroscopic and moisture-sensitive free acid), and reduced organic solvent usage. The compound's well-defined crystal structure and composition support quality control in processes where precise chelator concentration is critical for selective mineral recovery [1].

Quote Request

Request a Quote for N-(potassiooxy)benzamide, N-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.